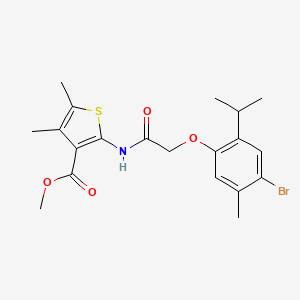![molecular formula C18H21FN2O3 B2917346 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034503-20-1](/img/structure/B2917346.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide is an organic compound featuring a unique structure combining fluoro, oxazepinone, and carboxamide moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, stemming from its intricate structure that allows for multiple points of interaction within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Fluorobenzoxazepinone Core:
The fluoro-substituted benzoxazepinone is synthesized from appropriate aniline derivatives through a series of electrophilic aromatic substitution and cyclization reactions.
Typical conditions involve the use of acylating agents like acetic anhydride, under reflux conditions in a polar solvent such as acetonitrile or methanol.
Ethylation:
The ethylation of the benzoxazepinone is achieved by reacting with bromoethane under basic conditions. Strong bases like sodium hydride or potassium carbonate are commonly used to facilitate this reaction.
Cyclohexenecarboxamide Formation:
The final step involves coupling the ethylated fluoro-benzoxazepinone with cyclohex-3-enecarboxylic acid via amide bond formation. This step often employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods optimize these synthetic routes for large-scale output. This often involves continuous flow chemistry techniques, utilizing automated reaction systems to maintain precise control over reaction conditions and improve yield and purity. Process optimization focuses on minimizing waste and reducing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the oxo group into a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles like alkoxide ions.
Common Reagents and Conditions
Oxidation with potassium permanganate in aqueous medium.
Reduction using sodium borohydride in ethanol.
Substitution using sodium methoxide in methanol.
Major Products
The major products of these reactions include hydroxyl-substituted analogs, further fluorinated derivatives, and various substitution products based on the nucleophiles used.
Scientific Research Applications
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide has diverse applications across several fields:
Chemistry: Utilized as a building block for more complex organic syntheses.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties due to its ability to modulate biological pathways.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymatic pathways, leading to reduced inflammation or cell proliferation. The fluoro group enhances binding affinity by forming stronger interactions with the target sites.
Comparison with Similar Compounds
Compared to other benzo[f][1,4]oxazepinone derivatives, this compound’s unique combination of a fluoro group and a cyclohex-3-enecarboxamide moiety offers enhanced stability and specificity. Similar compounds include:
7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-3-ones: Similar core structure without the ethyl and carboxamide groups.
Cyclohex-3-enecarboxamides: Lacking the fluoro and oxazepinone components.
This uniqueness provides a versatile template for further chemical modification and exploration in various scientific domains.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c19-15-6-7-16-14(10-15)11-21(17(22)12-24-16)9-8-20-18(23)13-4-2-1-3-5-13/h1-2,6-7,10,13H,3-5,8-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXJUFPSPLPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)

![N-[(furan-2-yl)methyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2917267.png)
![n-[1-(Propan-2-yl)cyclopropyl]prop-2-enamide](/img/structure/B2917268.png)

![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)


![2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2917276.png)


![1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one](/img/structure/B2917283.png)
![2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2917285.png)
